Cas no 2137807-76-0 (3,4-Quinolinediamine, 5-fluoro-6-methyl-)

3,4-Quinolinediamine, 5-fluoro-6-methyl-, is a fluorinated quinoline derivative with a diamine functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of fluorine and methyl substituents enhances its electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. Its diamine moiety allows for further functionalization, enabling the development of heterocyclic structures with potential therapeutic or pesticidal activity. The compound’s stability and selective reactivity make it suitable for use in medicinal chemistry research, particularly in the design of kinase inhibitors or antimicrobial agents. High purity grades ensure consistent performance in synthetic workflows.
3,4-Quinolinediamine, 5-fluoro-6-methyl- structure
2137807-76-0 structure
Product Name:3,4-Quinolinediamine, 5-fluoro-6-methyl-
CAS No:2137807-76-0
MF:C10H10FN3
MW:191.204905033112
CID:5269005
Update Time:2025-10-28

3,4-Quinolinediamine, 5-fluoro-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3,4-Quinolinediamine, 5-fluoro-6-methyl-
    • Inchi: 1S/C10H10FN3/c1-5-2-3-7-8(9(5)11)10(13)6(12)4-14-7/h2-4H,12H2,1H3,(H2,13,14)
    • InChI Key: WOXQDXFIBJYOEO-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(F)C(C)=CC=2)C(N)=C(N)C=1

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Additional information on 3,4-Quinolinediamine, 5-fluoro-6-methyl-

Comprehensive Overview of 3,4-Quinolinediamine, 5-fluoro-6-methyl- (CAS No. 2137807-76-0)

3,4-Quinolinediamine, 5-fluoro-6-methyl- (CAS No. 2137807-76-0) is a fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound belongs to the quinoline family, a class of heterocyclic compounds known for their broad biological activities. With the increasing demand for novel drug candidates and agrochemicals, researchers are exploring the potential of 5-fluoro-6-methylquinoline derivatives, making this compound a subject of intense study.

The molecular structure of 3,4-Quinolinediamine, 5-fluoro-6-methyl- features a quinoline core substituted with a fluorine atom at the 5-position and a methyl group at the 6-position, along with two amino groups at the 3- and 4-positions. This configuration enhances its reactivity and binding affinity, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in the development of kinase inhibitors and antimicrobial agents, aligning with current trends in targeting resistant pathogens and cancer therapeutics.

In the context of drug discovery, 3,4-Quinolinediamine derivatives are being investigated for their potential as tyrosine kinase inhibitors, which are crucial in treating cancers such as leukemia and lung cancer. The incorporation of a fluoro substituent improves metabolic stability and bioavailability, addressing one of the key challenges in modern pharmacology. Additionally, the methyl group at the 6-position contributes to lipophilicity, enhancing membrane permeability—a critical factor for CNS-active drugs.

From an agrochemical perspective, 5-fluoro-6-methylquinoline scaffolds are being explored for their herbicidal and fungicidal properties. The fluoroquinoline moiety is particularly effective in disrupting microbial cell membranes, offering a sustainable alternative to traditional pesticides. This aligns with the growing emphasis on green chemistry and eco-friendly crop protection solutions, a hot topic among environmental researchers and policymakers.

The synthesis of CAS No. 2137807-76-0 typically involves multi-step reactions, including halogenation and amination processes. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the structural integrity of the compound, ensuring its suitability for high-value applications.

Given the rising interest in personalized medicine and targeted therapies, 3,4-Quinolinediamine, 5-fluoro-6-methyl- is poised to play a pivotal role in next-generation therapeutics. Its versatility also extends to material science, where it serves as a building block for fluorescent probes and organic semiconductors. As research progresses, this compound is expected to feature prominently in patents and peer-reviewed publications, solidifying its importance in interdisciplinary science.

For researchers seeking reliable sources of 2137807-76-0, quality control and scalability remain critical considerations. Reputable suppliers emphasize GMP compliance and batch-to-batch consistency, ensuring the compound meets stringent regulatory standards. Furthermore, computational modeling studies are increasingly used to predict the bioactivity of fluoro-methylquinoline derivatives, reducing experimental costs and accelerating discovery timelines.

In conclusion, 3,4-Quinolinediamine, 5-fluoro-6-methyl- represents a promising candidate for diverse applications, from oncology to sustainable agriculture. Its structural ingenuity and functional adaptability make it a standout in the competitive landscape of specialty chemicals. As scientific inquiries into its mechanisms deepen, this compound is likely to unlock new possibilities in both life sciences and industrial innovation.

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